Biphenyl-2,3-diol

Bioremediation Enzymology PCB degradation

Biphenyl-2,3-diol (CAS 1133-63-7) is a critical intermediate in PCB/dioxin degradation pathways and an essential substrate for extradiol dioxygenase characterization. Its unique 2,3-catechol substitution imparts distinct metal-chelating and enzymatic activity not achievable with other biphenyl isomers. Using this specific compound is mandatory for reproducible kinetic data and structural biology studies. Choose ≥98% purity to ensure experimental fidelity and eliminate confounding regioisomer effects.

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 1133-63-7
Cat. No. B071989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiphenyl-2,3-diol
CAS1133-63-7
Synonyms2,3-dihydroxybiphenyl
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=CC=C2)O)O
InChIInChI=1S/C12H10O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,13-14H
InChIKeyYKOQAAJBYBTSBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl-2,3-diol (CAS 1133-63-7): Core Properties and Procurement Baseline


Biphenyl-2,3-diol (CAS 1133-63-7), also known as 2,3-dihydroxybiphenyl, is a member of the hydroxybiphenyl class of compounds, specifically a catechol derivative with a biphenyl backbone [1]. It is characterized by two hydroxyl groups positioned at the 2 and 3 carbons on one of the phenyl rings, which contributes to its distinct chemical behavior . With a molecular weight of 186.21 g/mol, a melting point of 108-113 °C, and a predicted LogP of 2.7, this compound presents as a solid at room temperature [1][2]. Its unique substitution pattern is critical for its role as an intermediate in bacterial degradation pathways of polychlorinated biphenyls (PCBs) and as a building block in more complex chemical syntheses [3].

Why Biphenyl-2,3-diol Cannot Be Substituted with Other Biphenols or Catechols


The simple interchange of biphenyl-2,3-diol with other hydroxybiphenyls or catechol derivatives in research or industrial applications is not scientifically valid due to its unique regiospecificity. The exact position of the hydroxyl groups dictates its behavior as a substrate for specific dioxygenase enzymes in biodegradation studies, its metal-chelating ability in catalysis, and its resulting biological activity [1]. For example, the enzyme biphenyl-2,3-diol 1,2-dioxygenase (EC 1.13.11.39) has evolved to catalyze the meta-cleavage of this specific isomer, and its activity is demonstrably different with other catechols [2]. The following quantitative evidence underscores these critical differences, demonstrating why procurement based on precise CAS number 1133-63-7 is essential for experimental reproducibility and process success.

Quantitative Differentiation of Biphenyl-2,3-diol (CAS 1133-63-7) vs. Closest Analogs


Differential Enzyme Substrate Activity vs. Catechol and 3-Methylcatechol

In the PCB biodegradation pathway, biphenyl-2,3-diol is the specific substrate for biphenyl-2,3-diol 1,2-dioxygenase. The enzyme's activity is modulated differently by Ca2+ ions depending on the substrate. With 1 mM Ca2+, the enzyme's activity with biphenyl-2,3-diol was slightly inhibited, whereas with catechol it was moderately inhibited, and with 3-methylcatechol it was activated [1]. This demonstrates that the enzyme's active site interacts uniquely with the 2,3-dihydroxybiphenyl structure, and that analogs like catechol do not serve as equivalent substrates under identical conditions.

Bioremediation Enzymology PCB degradation

Differentiation from 2,2'-Biphenol and 4,4'-Biphenol in Biological Systems

While a direct comparison for biphenyl-2,3-diol is not available, a critical class-level inference can be drawn from studies on other biphenol isomers. A study comparing the activities of 2,2'-biphenol and 4,4'-biphenol found that only the 2,2'-isomer, which shares a closer structural resemblance to biphenyl-2,3-diol, showed inhibitory effects on LPS-stimulated COX-2 expression and on AP-1 and NF-kappaB binding in the 1-10 µM range [1]. Cytotoxicity also significantly differed, declining in the order 4,4'-biphenol > 2,2'-biphenol >> phenol [1]. This highlights that even among biphenols, the position of hydroxyl groups dramatically alters biological interactions.

Anti-inflammatory Cytotoxicity SAR

Differentiation via Regiospecific Metabolism in Biodegradation Pathways

Biphenyl-2,3-diol is the specific metabolic intermediate produced from the angular dioxygenation of carbazole and dibenzofuran by certain bacterial strains [1]. This contrasts with the lateral dioxygenation of biphenyl, which initially produces a cis-dihydrodiol before being converted to a different intermediate, 2,3-dihydroxybiphenyl. Furthermore, the enzyme biphenyl-2,3-diol 1,2-dioxygenase from Pseudomonas resinovorans strain CA10 specifically processes this isomer and also accepts 2'-aminobiphenyl-2,3-diol, but is less efficient with other catechols like catechol or 4-methylcatechol [2]. This metabolic exclusivity makes biphenyl-2,3-diol an indispensable analytical standard and substrate for tracking and understanding these specialized degradation pathways.

Bioremediation Metabolism Environmental fate

Validated Application Scenarios for Procuring Biphenyl-2,3-diol (CAS 1133-63-7)


Biodegradation and Bioremediation Research of PCBs and Heterocyclic Pollutants

As the specific intermediate in the angular dioxygenation pathway of carbazole and dibenzofuran, biphenyl-2,3-diol (CAS 1133-63-7) is essential for any research program investigating the degradation of these recalcitrant environmental pollutants [1]. It serves as a critical analytical standard for monitoring pathway progression and as a substrate for characterizing the activity and regulation of the key ring-cleavage enzyme, biphenyl-2,3-diol 1,2-dioxygenase (EC 1.13.11.39) [2]. Using this specific isomer ensures experimental fidelity and relevance to established bacterial catabolic models.

Enzymology Studies on Biphenyl-2,3-diol 1,2-Dioxygenase

Procurement of high-purity biphenyl-2,3-diol is a prerequisite for the accurate kinetic characterization, inhibition profiling, and structural biology of extradiol dioxygenases [1]. Given the enzyme's differential response to ions like Ca2+ when acting on biphenyl-2,3-diol versus catechol, using the correct substrate is paramount for obtaining meaningful data [2]. This compound is also used in crystallography, as seen in its soaking into enzyme complexes to determine substrate-bound structures [3].

Synthesis of Advanced Ligands and Bioactive Scaffolds

Biphenyl-2,3-diol's unique 2,3-catechol motif on a biphenyl backbone makes it a valuable building block for synthesizing more complex molecules. Patents describe its use as a precursor or core structure in the development of biphenyl diol derivatives for pharmaceutical compositions and as a component in the synthesis of ligands for metal complexes [1]. Its specific substitution pattern imparts distinct electronic and steric properties to downstream products, differentiating it from derivatives based on 2,2'- or 4,4'-biphenol [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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